molecular formula C23H32O6 B1673448 Hydrocortisone acetate CAS No. 50-03-3

Hydrocortisone acetate

Cat. No. B1673448
CAS RN: 50-03-3
M. Wt: 404.5 g/mol
InChI Key: ALEXXDVDDISNDU-JZYPGELDSA-N
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Description

Hydrocortisone Acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It belongs to the class of corticosteroids, exhibiting antipruritic, anti-inflammatory, and vasoconstrictive properties . It is used in the treatment of various conditions such as allergic and breathing disorders or skin conditions . The acetate group helps to protect the hydrocortisone molecule from being broken down by enzymes in the body (prolongs the duration of action of hydrocortisone) and allows it to be absorbed more easily .


Synthesis Analysis

Industrial processes for the synthesis of hydrocortisone, including hydrocortisone acetate, have been described . The starting material is diosgenin and the desired molecules are reached due to a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century .


Molecular Structure Analysis

The molecular formula of Hydrocortisone Acetate is C23H32O6 . Its average mass is 404.497 Da and its monoisotopic mass is 404.219879 Da . The structure also includes 7 defined stereocentres .


Chemical Reactions Analysis

Hydrocortisone Acetate has been analyzed using high-performance liquid chromatography (HPLC) methods . This method was developed and validated for the determination and quantification of hydrocortisone in controlled-release and conventional pharmaceutical preparations .


Physical And Chemical Properties Analysis

Hydrocortisone Acetate has a density of 1.3±0.1 g/cm3, a boiling point of 576.6±50.0 °C at 760 mmHg, and a flash point of 196.2±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Effects on Articular Cartilage

Research has investigated the impact of hydrocortisone acetate on articular cartilage, particularly in rabbit models. Studies have explored how intra-articular administration affects the incorporation of glycine-H3 into the articular cartilage, providing insights into its effects on joint health and potential therapeutic uses (Mankin & Conger, 1966).

Transdermal Permeation for Topical Applications

The control of transdermal permeation of hydrocortisone acetate from both hydrophilic and lipophilic formulations has been a subject of research. Studies have prepared and tested various formulations for their ability to release and permeate across membranes, which is crucial for optimizing topical therapeutic applications (Fini et al., 2008).

Intra-Articular Therapy in Osteo-Arthritis

The efficacy of intra-articular hydrocortisone acetate injections in the treatment of osteoarthritis has been evaluated, providing insights into its potential therapeutic benefits and mechanisms of action in managing joint diseases (Wright et al., 1960).

Effects on Fertility and Sexual Behavior

The prenatal exposure to hydrocortisone acetate and its effects on fertility and sexual behavior in male rats have been studied. These investigations offer important implications for understanding the developmental impact of corticosteroids on reproductive health (Pereira et al., 2003).

Influence on Immune Function

Hydrocortisone acetate's effect on the immune system, particularly its impact on phagocytosis and intracellular killing by peritoneal macrophages, has been examined. Such research contributes to our understanding of corticosteroids' immunomodulatory effects (Zwet et al., 1975).

Phonophoretic Delivery

The potential of phonophoretic delivery of hydrocortisone through human skin has been investigated, examining its efficacy in enhancing transdermal drug delivery, which has implications for therapeutic applications (Bare et al., 1996).

Modulation of Lymphocyte Populations

Studies have also explored hydrocortisone's effects on various lymphocyte populations in humans, shedding light on its potential impact on immune responses and therapeutic interventions in immune-mediated diseases (Fauci & Dale, 1974).

Safety And Hazards

Hydrocortisone Acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Hydrocortisone Acetate is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It is applied to the affected area of the skin three or four times per day . Future research may focus on improving the formulation and delivery of this medication to enhance its efficacy and reduce potential side effects.

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXXDVDDISNDU-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962156
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone acetate
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Product Name

Hydrocortisone acetate

CAS RN

50-03-3, 42016-02-4
Record name Hydrocortisone acetate
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Record name Hydrocortisone acetate
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Record name hydrocortisone acetate
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Record name Hydrocortisone 21-acetate
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Record name HYDROCORTISONE ACETATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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